![molecular formula C14H16N2O2 B2537719 1-methyl-2-morpholino-1H-indole-3-carbaldehyde CAS No. 861212-44-4](/img/structure/B2537719.png)
1-methyl-2-morpholino-1H-indole-3-carbaldehyde
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Overview
Description
1-Methylindole-3-carboxaldehyde is a heterocyclic indole aldehyde . It is used as a reactant for the preparation of nitroolefins and β-nitroalcohols via microwave- or ultrasound-assisted Henry reactions .
Chemical Reactions Analysis
1-Methylindole-3-carboxaldehyde may be used in the synthesis of (Z)-3- (1-methyl-1H-indol-3-yl)-2- (thiophen-3-yl)acrylonitrile, via base-catalyzed condensation with thiophene-3-acetonitrile .
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Synthesis of Quinolinones
1-Methyl-2-morpholino-1H-indole-3-carbaldehyde serves as a reactant for the synthesis of quinolinones via a three-component Ugi reaction .
Inhibition of Dengue Virus Protease
The compound has been explored as a precursor for α-ketoamides , which act as inhibitors of Dengue virus protease . These inhibitors show antiviral activity in cell culture .
Thiazolopyrimidinones as Bcl-2 Protein Inhibitors
Researchers have used this indole derivative to prepare thiazolopyrimidinones , which serve as inhibitors of Bcl-2 proteins .
Vinylindoles via Peterson Olefination
1-Methyl-2-morpholino-1H-indole-3-carbaldehyde can be employed in the synthesis of vinylindoles through Peterson olefination or olefination with the Nysted reagent . These compounds may have antibacterial properties.
Antibacterial Agents via Knoevenagel Condensation
Microwave-enhanced Knoevenagel condensation of this compound leads to the formation of indolyl alkenes , which could potentially serve as antibacterial agents .
Mechanism of Action
1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids. Also, they are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-2-morpholin-4-ylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-13-5-3-2-4-11(13)12(10-17)14(15)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXLYFAZQBNRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666641 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-methyl-2-morpholino-1H-indole-3-carbaldehyde |
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